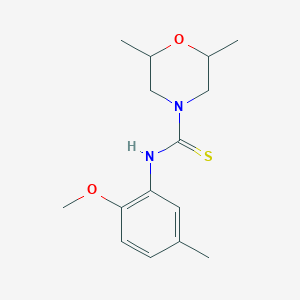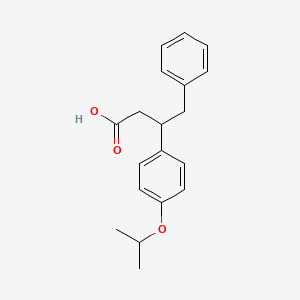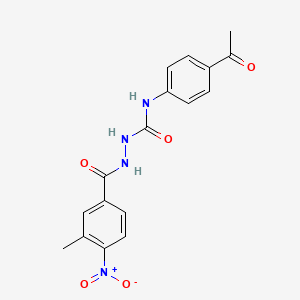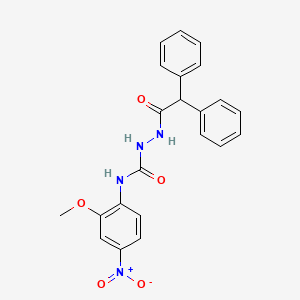
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as MMMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its biological activities by inhibiting the activity of various enzymes, including ribonucleotide reductase, which is involved in DNA synthesis, and histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have low toxicity, making it a safe compound to use in lab experiments.
However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to be unstable in the presence of light and oxygen, which can limit its shelf life.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide research. One potential direction is the development of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide-based therapeutics for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and to identify its molecular targets. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in vivo.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells.
In Alzheimer's disease research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Furthermore, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to improve cognitive function in animal models of Alzheimer's disease.
In viral infections research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and dengue virus. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to enhance the antiviral activity of other drugs.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-5-6-14(18-4)13(7-10)16-15(20)17-8-11(2)19-12(3)9-17/h5-7,11-12H,8-9H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGJRYASQMMAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)


![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)